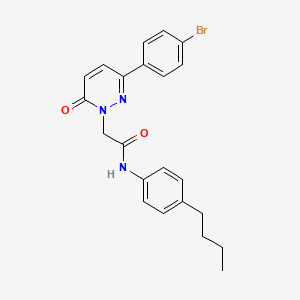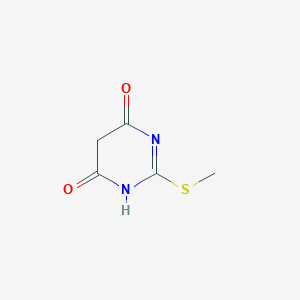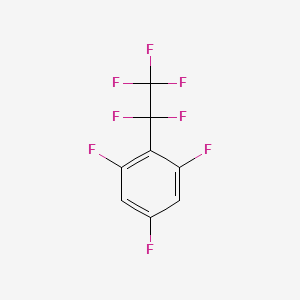
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H2F8. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring at positions 1, 3, and 5, and a pentafluoroethyl group attached at position 2. The compound is known for its high reactivity and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1,3,5-trifluorobenzene with pentafluoroethyl iodide in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.
科学的研究の応用
1,3,5-Trifluoro-2-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Fluorinated compounds like this compound are used in the design of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates, making it a useful component in medicinal chemistry.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, materials, and coatings with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to participate in specific chemical reactions, such as nucleophilic aromatic substitution, where the electron-withdrawing fluorine atoms stabilize the transition state and facilitate the reaction. Additionally, the compound’s high reactivity enables it to form strong bonds with other molecules, making it a valuable intermediate in various chemical processes.
類似化合物との比較
Similar Compounds
1,3,5-Trifluorobenzene: Lacks the pentafluoroethyl group, making it less reactive and versatile compared to 1,3,5-Trifluoro-2-(pentafluoroethyl)benzene.
2,4,6-Trifluoro-1-(pentafluoroethyl)benzene: Similar structure but with different fluorine atom positions, leading to different reactivity and chemical properties.
1,3,5-Trifluoro-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a pentafluoroethyl group, resulting in different steric and electronic effects.
Uniqueness
This compound is unique due to its combination of three fluorine atoms on the benzene ring and a pentafluoroethyl group. This specific arrangement imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
1,3,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-3-1-4(10)6(5(11)2-3)7(12,13)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBFQFBHYVACOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(F)(F)F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
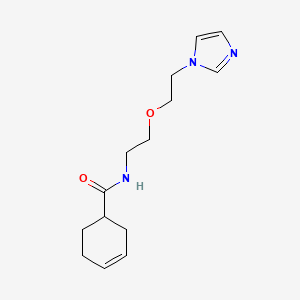

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)

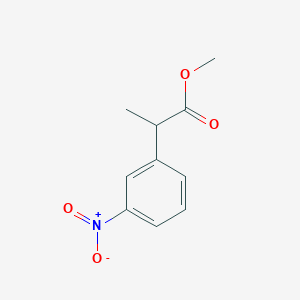
![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)

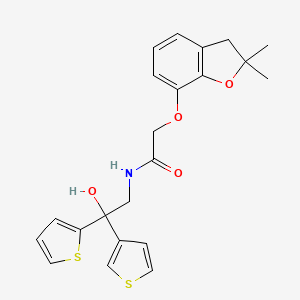

![(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE](/img/structure/B2473552.png)
